1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one
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Description
1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one is a useful research compound. Its molecular formula is C13H10N2O2 and its molecular weight is 226.235. The purity is usually 95%.
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Biological Activity
1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyridoindole structure. The reaction conditions such as temperature and solvent choice are optimized to achieve high yields.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-231 (Breast) | 1.60 | Induces apoptosis and inhibits proliferation |
HepG2 (Liver) | 5.00 | Significant reduction in cell viability |
A549 (Lung) | 2.85 | Inhibits colony formation |
These findings suggest that the compound may act as a microtubule-destabilizing agent, disrupting normal cellular functions and leading to cancer cell death .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cancer cells. It may modulate signal transduction pathways and induce apoptosis through caspase activation .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . The structure-activity relationship (SAR) analysis indicates that certain molecular features enhance its anti-inflammatory potency.
Case Studies
- Study on MDA-MB-231 Cells : In a recent study, treatment with this compound at concentrations ranging from 1 µM to 10 µM resulted in significant morphological changes in MDA-MB-231 cells and increased caspase-3 activity by up to 57% at higher concentrations .
- LPS-Induced Inflammation Model : In an animal model of sepsis induced by LPS, administration of the compound significantly reduced serum levels of inflammatory markers and improved survival rates compared to control groups .
Properties
IUPAC Name |
1-acetyl-2,9-dihydropyrido[3,4-b]indol-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-7(16)12-13-10(4-5-14-12)9-3-2-8(17)6-11(9)15-13/h2-6,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGDUIMHOHABOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=C3C=CC(=O)C=C3N2)C=CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.